![molecular formula C23H21NO4 B4011140 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 2-methylbenzoate](/img/structure/B4011140.png)
4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 2-methylbenzoate
Description
Synthesis Analysis
The synthesis of compounds related to 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)phenyl 2-methylbenzoate involves complex reactions that provide insight into the chemical behavior and potential applications of this molecule. For instance, a study demonstrated the generation of an aminocarbene without pi conjugation, indicating a nuanced approach to synthesizing cyclic compounds (Ye et al., 2002). Similarly, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization represents a novel synthetic route for generating related heterocyclic structures (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds showcases the diversity and complexity inherent in these molecules. X-ray crystallography and computational methods provide insights into their geometry, bond lengths, and angles, contributing to a deeper understanding of their chemical reactivity and properties. For example, compounds exhibiting azo and azoxy groupings have been analyzed for their crystal structures, revealing how molecular arrangements influence their chemical behavior and interactions (Özbey & Kendi, 1995).
Chemical Reactions and Properties
Chemical reactions involving 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)phenyl 2-methylbenzoate derivatives can be diverse, including aminocarbonylation, cyclization, and azo coupling reactions. These reactions highlight the compound's potential for further derivatization and the synthesis of novel materials with specific properties. The study of such reactions provides valuable information on the nucleophilicity, electrophilicity, and stereochemistry of these compounds (Rostami et al., 2011).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and phase behavior, are crucial for understanding the applications and handling of these compounds. Studies on related molecules, such as those examining optical microscopy, DSC, and X-ray diffraction, offer insights into their phase transitions, thermal stability, and molecular organization (Biswas et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)phenyl 2-methylbenzoate and its derivatives. For instance, the evaluation of antimicrobial activities and the synthesis of azo prodrugs highlight the bioactive potential of these compounds (Jilani et al., 2013).
properties
IUPAC Name |
[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-13-4-2-3-5-18(13)23(27)28-17-10-8-16(9-11-17)24-21(25)19-14-6-7-15(12-14)20(19)22(24)26/h2-5,8-11,14-15,19-20H,6-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEVFHKYGQZFOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.